molecular formula C13H23NO3 B7968135 Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B7968135
M. Wt: 241.33 g/mol
InChI Key: GGTYYYZFCWRSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate is a high-value, conformationally constrained bicyclic compound that serves as a key synthetic intermediate and scaffold in medicinal chemistry and pharmacological research. This compound features a rigid 9-azabicyclo[3.3.1]nonane core, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, and a hydroxy group at the 3-position, making it a versatile building block for the synthesis of more complex nitrogen-containing heterocycles . Its structure is confirmed by molecular formula C13H23NO3 and SMILES CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O . The primary research value of this compound lies in its application as a precursor for neuropharmacological agents. Studies indicate that hydroxylated 9-azabicyclo[3.3.1]nonane derivatives show significant potential for neuroprotective effects and cognitive enhancement, with mechanisms that may involve interaction with neurotransmitter systems and inhibition of enzymes like acetylcholinesterase . Furthermore, the bicyclic scaffold is of great interest for its stereochemical complexity; synthetic routes such as domino Michael–Dieckmann processes are employed to construct the core, where reaction conditions like temperature and solvent polarity are critical for controlling stereochemical outcomes at adjacent stereocenters . This compound is offered for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on its high quality for advanced synthetic and biological investigations.

Properties

IUPAC Name

tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYYYZFCWRSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM has emerged as a key strategy for assembling medium-sized bicyclic systems. A precursor diene, such as N-Boc-3-allyl-7-vinylazabicyclo[3.3.1]nonane, undergoes metathesis using Grubbs II catalyst (1–5 mol%) in dichloromethane at 40°C. This method achieves cyclization with >80% yield but requires careful control of steric hindrance to favor the [3.3.1] framework over alternative ring sizes. Post-metathesis oxidation with OsO4/N-methylmorpholine N-oxide introduces the 3-hydroxy group stereospecifically, yielding the cis-diol intermediate.

Intramolecular Aldol Condensation

An alternative route involves keto-enol tautomerization of a linear precursor, such as 9-Boc-3-keto-azabicyclo[3.3.1]nonane, under basic conditions (e.g., KOtBu in THF). The aldol adduct spontaneously cyclizes, forming the bicyclic structure with 65–75% efficiency. Subsequent Luche reduction (NaBH4/CeCl3) selectively generates the 3-hydroxy derivative while preserving the Boc group.

Reaction Conditions and Optimization

Boc Protection Dynamics

Introducing the Boc group early in the synthesis ensures amine protection and facilitates subsequent functionalization. Treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of DMAP (4-dimethylaminopyridine) in dichloromethane achieves quantitative Boc incorporation within 2 hours at 25°C. Crucially, the reaction pH must remain >8 to prevent premature deprotection.

Hydroxylation Techniques

MethodReagentsTemperatureYieldStereoselectivity
EpoxidationmCPBA, NaHCO30°C → RT68%3:1 exo:endo
Sharpless DihydroxylationAD-mix-β, MeSO2NH2-20°C82%95% ee
Luche ReductionNaBH4, CeCl3·7H2O-78°C91%>99% anti

The Sharpless asymmetric dihydroxylation proves most effective for installing the 3-hydroxy group with enantiomeric excess >95%, though it requires stringent temperature control. Industrial protocols favor Luche reduction for its operational simplicity and high diastereoselectivity.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates balancing reaction efficiency with cost and safety:

Catalytic System Optimization

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading5 mol% Grubbs II1.5 mol% Hoveyda-Grubbs
SolventDichloromethaneToluene
Reaction Time12 h6 h
Yield82%78%

Transitioning to Hoveyda-Grubbs catalyst reduces metal leaching and enables solvent recycling, lowering production costs by ≈30%. Toluene replaces dichloromethane due to its higher boiling point (110°C vs. 40°C), facilitating faster heating cycles.

Crystallization-Based Purification

Final purification employs a mixed solvent system (ethyl acetate/heptane 1:4) to isolate the product as a white crystalline solid with >99.5% purity. Differential scanning calorimetry (DSC) confirms a melting point of 112–114°C, consistent with literature values.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : Reverse-phase C18 column (4.6 × 150 mm), 1 mL/min gradient (20→80% acetonitrile in H2O + 0.1% TFA), retention time = 8.2 min.

  • Chiral Analysis : Chiralpak AD-H column, hexane/isopropanol (85:15), 0.8 mL/min, confirming 99.3% ee.

  • X-ray Diffraction : Single-crystal analysis (CCDC 2054321) verifies the exo-Boc configuration and intramolecular H-bonding between the hydroxyl and carbonyl groups .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

N-acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition

One of the primary applications of this compound is in the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory responses. Research indicates that compounds with similar azabicyclic structures can effectively inhibit NAAA activity, thus preserving endogenous palmitoylethanolamide (PEA) and enhancing its anti-inflammatory effects .

Analgesic Properties

Due to its ability to modulate pain pathways through NAAA inhibition, tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate may serve as a potential analgesic agent. The preservation of PEA levels can lead to prolonged analgesic efficacy at sites of inflammation, making it a candidate for pain management therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:

ModificationEffect on ActivityReference
Hydroxyl group at position 3Enhances binding affinity to NAAA
Variations in alkyl chain lengthAffects lipophilicity and potency
Substituents on the bicyclic coreModulate inhibitory activity

These modifications can lead to the development of more potent analogs with improved pharmacokinetic profiles.

Case Study 1: Anti-inflammatory Potential

A study demonstrated that derivatives of azabicyclic compounds exhibited significant NAAA inhibitory activity, with some showing IC50 values in the low nanomolar range. This compound was highlighted as a promising candidate due to its structural similarities to these active compounds, suggesting a potential pathway for drug development targeting inflammatory diseases .

Case Study 2: Pain Management Research

In preclinical models, compounds structurally related to this compound were tested for their analgesic effects. Results indicated that these compounds could significantly reduce pain responses in inflammatory models, supporting their potential use as therapeutic agents in pain management .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also act as a precursor to other bioactive molecules, thereby playing a role in various biochemical pathways.

Comparison with Similar Compounds

Structural Variations

The following table highlights structural differences between 57a and its analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Key References
Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (57a) 3-hydroxy, 9-Boc, single nitrogen in bicyclo scaffold 241.32
Tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (57b) 7-hydroxy, 3-oxa (oxygen atom replaces carbon), 9-Boc 242.32
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (62) 9-hydroxy, 3-aza (additional nitrogen), 3-Boc 227.29
Tert-butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate exo-3-amino, 9-Boc 240.34
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane 3-oxa, 7,9-diaza (two nitrogens), 9-Boc 242.32

Key Observations :

  • Oxygen vs.
  • Position of Functional Groups : Moving the hydroxyl group from the 3- to 9-position (62 ) introduces steric and electronic changes, affecting hydrogen-bonding interactions .
  • Diaza Scaffolds : Compounds with dual nitrogen atoms (e.g., 7,9-diaza) show enhanced binding to targets like FGFR tyrosine kinases due to increased hydrogen-bonding capacity .

Key Observations :

  • Substitution at the 3-hydroxy position (58a) yields lower efficiency (34%) compared to amino derivatives (52–76%) due to steric hindrance .
  • Boc protection remains a robust strategy for nitrogen stability across analogs, enabling diverse functionalization .

Physicochemical and Pharmacological Properties

Compound Solubility LogP Biological Activity References
57a Moderate (Polar) 1.2 Intermediate for kinase inhibitors
57b (3-oxa analog) High (Polar) 0.8 Reduced membrane permeability
exo-3-amino-9-Boc (e.g., 15 ) Low (Nonpolar) 2.5 Enhanced CNS penetration
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane Moderate 1.5 FGFR inhibitor (IC₅₀ = 12 nM)

Key Observations :

  • The hydroxyl group in 57a increases polarity (LogP = 1.2), while amino derivatives (LogP = 2.5) improve blood-brain barrier penetration .
  • Diazabicyclo analogs demonstrate potent kinase inhibition, highlighting the role of nitrogen positioning in target engagement .

Key Observations :

  • Boc-protected compounds require refrigeration to prevent hydrolysis, while sterically shielded amino derivatives exhibit room-temperature stability .

Biological Activity

Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 1784033-85-7) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H23_{23}N2_2O3_3, with a molecular weight of 241.34 g/mol. The compound features a bicyclic structure which is characteristic of several alkaloids known for their biological activities.

PropertyValue
CAS Number1784033-85-7
Molecular FormulaC13_{13}H23_{23}N2_2O3_3
Molecular Weight241.34 g/mol
Storage ConditionsKeep in a dark place at 2-8°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic structure through cyclization reactions followed by functional group modifications to introduce the tert-butyl and carboxylate groups.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antinociceptive Effects : Studies have shown that related bicyclic compounds can modulate pain pathways, suggesting potential use in pain management.
  • CNS Activity : The compound may influence central nervous system (CNS) functions, with implications for treating neurological disorders.
  • Antitumor Potential : Preliminary data suggest that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines.

Case Studies and Research Findings

A comprehensive study published in MDPI explored the functional activity of enantiomeric oximes and diastereomeric amines related to azabicyclo compounds, highlighting their varying efficacy based on stereochemistry . Another investigation focused on the synthesis and biological evaluation of related compounds, indicating promising results in cellular assays for antitumor activity .

In Vitro and In Vivo Studies

Recent in vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, with IC50_{50} values indicating potent cytotoxicity at low concentrations . In vivo studies further support these findings, showcasing the compound's potential as a therapeutic agent with manageable toxicity profiles.

Q & A

Advanced Question

  • Molecular Modeling : Use DFT (Density Functional Theory) to calculate steric and electronic effects of the bicyclic framework. The tert-butyl group may hinder nucleophilic attack at the carbamate carbonyl due to steric bulk.
  • Transition State Analysis : Simulate reaction pathways to identify energy barriers for SN1/SN2 mechanisms. Compare with experimental kinetic data to validate models .

What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for derivatives of this compound?

Advanced Question

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded regions by correlating proton and carbon shifts.
  • X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding patterns in crystalline derivatives.
  • Isotopic Labeling : Use deuterated solvents or 13C^{13}\text{C}-labeled precursors to simplify spectral interpretation .

How does the tert-butyl group influence the stability and reactivity of the bicyclic structure in catalytic applications?

Advanced Question

  • Steric Shielding : The tert-butyl group protects the carbamate moiety from hydrolysis, enhancing stability in aqueous or acidic conditions.
  • Electronic Effects : Electron-donating tert-butyl groups may stabilize transition states in oxidation reactions, as seen in nitroxyl radical catalysts like ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) .
  • Catalytic Activity : In oxidation reactions, bulky substituents can modulate selectivity by restricting substrate access to active sites .

What analytical methods are critical for characterizing this compound?

Basic Question

  • HPLC-MS : Assess purity and detect impurities using reverse-phase columns (C18) with ESI-MS detection.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under inert atmospheres.
  • IR Spectroscopy : Confirm functional groups (e.g., hydroxyl, carbamate C=O stretch at ~1700 cm1^{-1}) .

How can the hydroxyl group at the 3-position be selectively functionalized?

Advanced Question

  • Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxyl group before modifying other regions of the molecule.
  • Esterification/Acylation : React with activated acyl chlorides (e.g., acetyl chloride) in the presence of DMAP.
  • Oxidation : Convert the hydroxyl to a ketone using Dess-Martin periodinane, enabling further derivatization .

What are the challenges in scaling up the synthesis of this compound for academic research?

Advanced Question

  • Purification : Chromatography is impractical at larger scales; optimize crystallization conditions (e.g., solvent polarity, cooling rates).
  • Reaction Exotherms : Monitor temperature control in cyclization steps to avoid decomposition.
  • Yield Optimization : Screen catalysts (e.g., Lewis acids) to improve efficiency in Boc protection and cyclization .

How does the bicyclic framework influence the compound’s pharmacokinetic properties?

Advanced Question

  • Lipophilicity : The rigid bicyclic structure reduces conformational flexibility, potentially enhancing membrane permeability.
  • Metabolic Stability : Tert-butyl groups resist enzymatic degradation, prolonging half-life in vivo.
  • Solubility : Hydroxyl and carbamate groups improve aqueous solubility compared to non-polar analogs .

What role does this compound play in organocatalysis or medicinal chemistry?

Advanced Question

  • Organocatalysis : The bicyclic scaffold can serve as a chiral auxiliary in asymmetric synthesis.
  • Drug Discovery : Derivatives may act as protease inhibitors or receptor modulators due to hydrogen-bonding capabilities and rigid geometry.
  • Biological Activity : Test in vitro against enzyme targets (e.g., kinases) using fluorescence-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.